

Application Note: Quantification of 5-EAPB using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-EAPB hydrochloride

Cat. No.: B593055

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Introduction

5-(2-Ethylaminopropyl)benzofuran (5-EAPB) is a synthetic entactogen of the benzofuran class, structurally related to 5-APB. As a novel psychoactive substance (NPS), its prevalence necessitates the development of reliable analytical methods for its identification and quantification in various matrices. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantitative analysis of 5-EAPB. The described protocol is intended for researchers in forensic science, clinical toxicology, and pharmaceutical analysis. While specific validated methods for 5-EAPB are not abundant in peer-reviewed literature, this protocol is adapted from established methods for related benzofuran analogues and adheres to standard validation guidelines.

Principle

This method utilizes reversed-phase HPLC to separate 5-EAPB from potential matrix interferences. Quantification is achieved by monitoring the UV absorbance at a wavelength determined to be the λ_{max} of 5-EAPB, and comparing the peak area to that of a known concentration of a certified reference standard. The method's performance is characterized by its linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification).

Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
- Reference Standard: Certified **5-EAPB hydrochloride** reference standard.
- Reagents and Solvents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Ammonium formate (analytical grade)
 - Formic acid (analytical grade)
 - Ultrapure water (18.2 MΩ·cm)

Chromatographic Conditions

Parameter	Condition
Mobile Phase A	10 mM Ammonium formate in water with 0.1% formic acid, pH adjusted to 3.0
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Program	See Table 1
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detection	285 nm (or experimentally determined λ _{max})
Run Time	Approximately 10 minutes

Table 1: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
6.0	10	90
8.0	10	90
8.1	90	10
10.0	90	10

Preparation of Standard and Sample Solutions

3.1. Standard Stock Solution (1 mg/mL) Accurately weigh 10 mg of 5-EAPB HCl reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

3.2. Working Standard Solutions Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.

3.3. Sample Preparation (e.g., from a seized powder) Accurately weigh a portion of the homogenized powder sample, dissolve it in a known volume of methanol, and sonicate for 15 minutes. Filter the extract through a 0.45 µm syringe filter. Dilute the filtered extract with the initial mobile phase to a concentration expected to fall within the calibration range.

Method Validation Protocol

The analytical method should be validated according to ICH guidelines or equivalent regulatory standards.^{[1][2][3]} The following parameters should be assessed:

- **Specificity/Selectivity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of 5-EAPB.
- **Linearity and Range:** The linearity should be evaluated by analyzing the prepared working standard solutions at a minimum of five concentration levels.^[4] The calibration curve is

constructed by plotting the peak area against the concentration, and the correlation coefficient (r^2) should be ≥ 0.99 . The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.

- Accuracy: The accuracy should be determined by the recovery of a known amount of analyte spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery should be within an acceptable range (e.g., 90-110%).
- Precision:
 - Repeatability (Intra-day precision): Assessed by analyzing replicate injections (n=6) of a standard solution at a single concentration on the same day.
 - Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment.
 - The relative standard deviation (%RSD) for both repeatability and intermediate precision should typically be $\leq 2\%$.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. [5] These can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

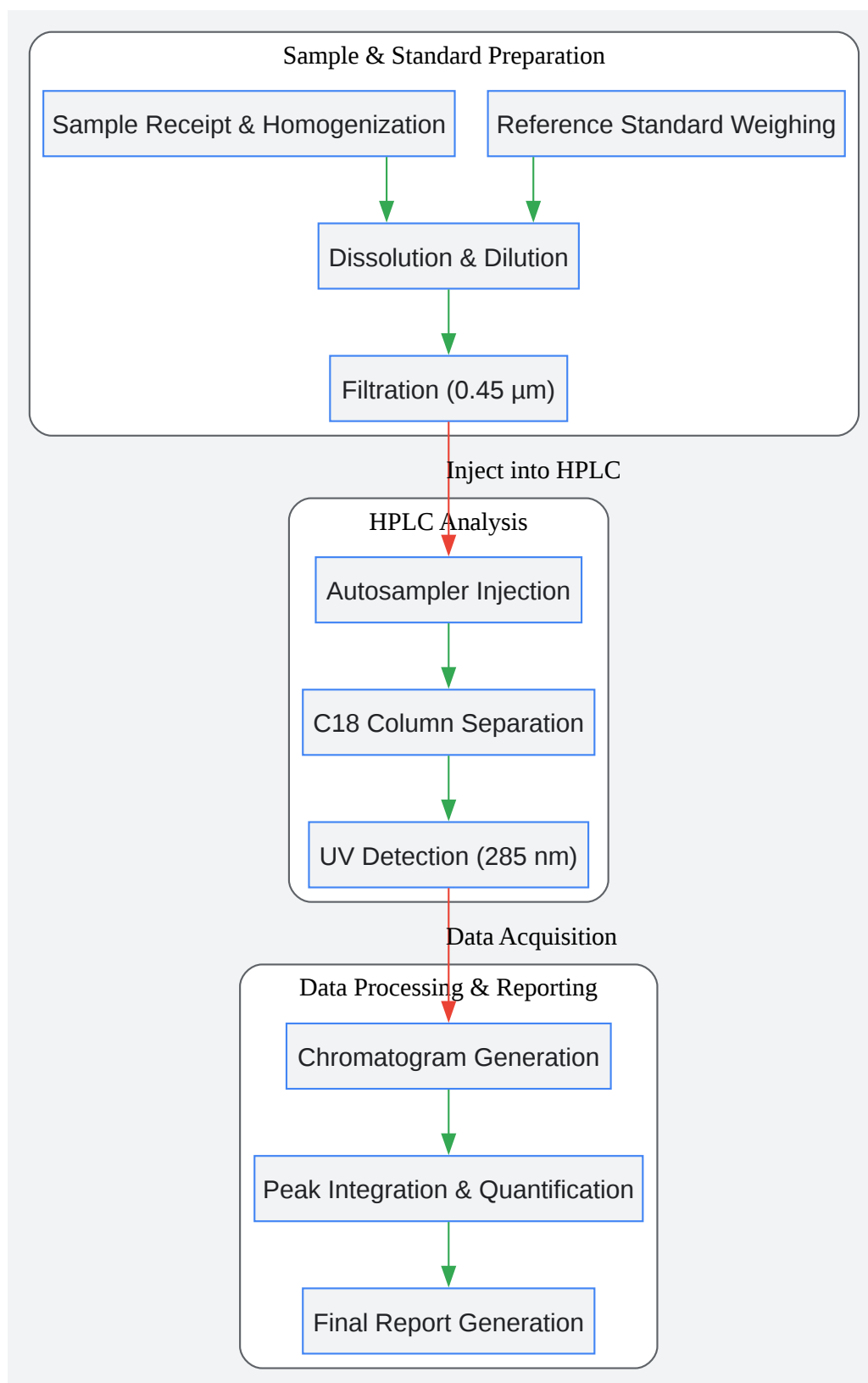
Table 2: System Suitability Test (SST) Parameters

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
%RSD of Peak Area	$< 2.0\%$ (for n=6)

Table 3: Method Validation Summary (Example Data)

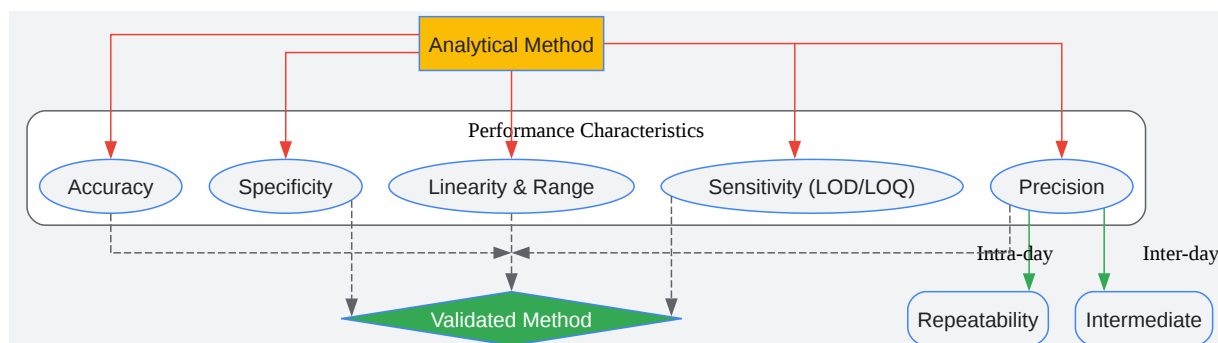
Validation Parameter	Result
Linearity (r^2)	≥ 0.999
Range	10 - 1000 ng/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (%RSD)	
Repeatability	$< 1.5\%$
Intermediate Precision	$< 2.0\%$
LOD	3 ng/mL
LOQ	10 ng/mL

Visualizations



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Caption: Experimental workflow for the HPLC quantification of 5-EAPB.



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Caption: Logical relationship of method validation parameters.

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